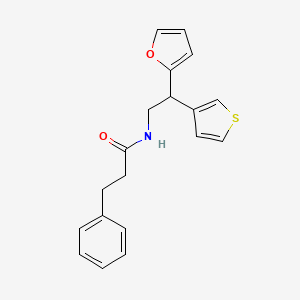

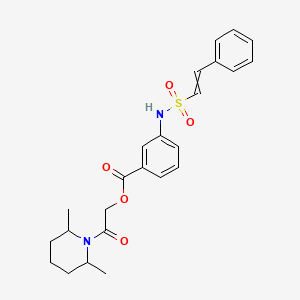

N-(2-(呋喃-2-基)-2-(噻吩-3-基)乙基)-3-苯基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various furan and thiophene derivatives has been a subject of interest due to their potential biological activities. In the context of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide, although not directly synthesized in the provided papers, related compounds have been synthesized which can give insights into potential synthetic routes. For instance, a compound with a furan moiety, N-(4-bromophenyl)furan-2-carboxamide, was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups . Similarly, N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating that furan derivatives can be effectively functionalized with different substituents . These methods could potentially be adapted for the synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan and thiophene derivatives is crucial for their biological activity. The paper on the synthesis of a thiazolidin-4-one derivative with a furan moiety provides insights into the molecular and solid-state structure using X-ray powder diffraction (XRPD) and density functional theory (DFT) . Although the compound is not directly studied, the methods described could be applied to determine the molecular structure of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide. The triclinic space group and the intermolecular interactions highlighted in the study could be relevant for understanding the packing and stability of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of furan and thiophene derivatives is influenced by the presence of electron-donating and electron-withdrawing groups. The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrates the potential for these compounds to undergo cross-coupling reactions, which could be useful for further functionalization of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide . Additionally, the antibacterial activity of these compounds suggests that they may interact with biological targets through specific chemical reactions, which could be explored for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are determined by their molecular structure. The solid-state structure and theoretical analysis using DFT provide insights into the electronic properties and potential intermolecular interactions . These properties are essential for understanding the solubility, stability, and overall reactivity of the compounds. The antibacterial and antifungal activities of the synthesized furan derivatives indicate that these compounds have the potential to cross biological membranes and interact with microbial targets, which could be relevant for the pharmacological properties of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide .

科学研究应用

1. 染料敏化太阳能电池

太阳能电池效率中的杂芳族连接体:含有杂芳族连接体的吩噻嗪衍生物,包括呋喃,表现出增强的太阳能到电能的转换效率。将呋喃作为吩噻嗪基染料敏化太阳能电池中的共轭连接体,显著地提高了性能,相对于参考电池,效率提高了 24% (Se Hun Kim 等,2011)。

2. 合成方法

串联氮杂-皮安卡泰利重排/迈克尔反应:已经开发出一种涉及 2-氨基硫酚和 2-氨基苯酚的氮杂-皮安卡泰利重排的方法,证明了 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物的高效合成。这突出了其在构建复杂杂环化合物中的用途,具有良好的产率和高选择性 (B. Reddy 等,2012)。

3. 抗菌活性

合成和抗菌特性:对 N-(4-溴苯基)呋喃-2-甲酰胺衍生物的研究表明,它对耐药菌具有显著的体外抗菌活性,强调了呋喃衍生物在解决抗生素耐药性挑战中的潜力 (A. Siddiqa 等,2022)。

4. 有机合成和反应性

γ-羟基丁烯内酯的区域选择性合成:2-噻吩基取代呋喃的光氧化已被用于区域选择性地合成 γ-羟基丁烯内酯,为创建功能化有机化合物的合成策略提供了见解 (Vasiliki Kotzabasaki 等,2016)。

5. 新型化合物和生物活性

合成、表征和生物学评估:已经合成了一系列新型 N-(4-吗啉-3-氟苯基)-N-(呋喃-2-基甲基)-2-取代苯氧基丙酰胺衍生物,并评估了它们的抗菌和抗真菌活性,展示了呋喃衍生物在药物化学应用中的潜力 (Loganathan Velupillai 等,2015)。

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-19(9-8-15-5-2-1-3-6-15)20-13-17(16-10-12-23-14-16)18-7-4-11-22-18/h1-7,10-12,14,17H,8-9,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDDMAQEIAIWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2502682.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)

![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)